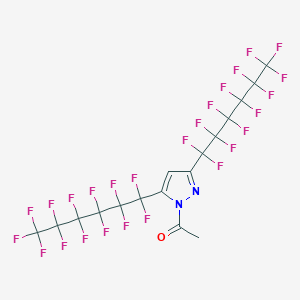

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

Description

The exact mass of the compound 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H4F26N2O/c1-3(46)45-5(7(20,21)9(24,25)11(28,29)13(32,33)15(36,37)17(41,42)43)2-4(44-45)6(18,19)8(22,23)10(26,27)12(30,31)14(34,35)16(38,39)40/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHPIVLECIKIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H4F26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370978 | |

| Record name | 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231953-34-7 | |

| Record name | 1-[3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231953-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 231953-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

[1]

Executive Summary & Application

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (CAS: 231953-34-7) is a specialized fluorous acylating reagent used in fluorous mixture synthesis (FMS) and fluorous solid-phase extraction (F-SPE).[1] The molecule features a pyrazole core substituted with two electron-withdrawing perfluorohexyl (

This guide details a robust, three-step synthesis protocol starting from commercially available ethyl perfluoroheptanoate. The pathway prioritizes scalability and purity, utilizing a Claisen condensation followed by heterocyclization and acetylation.

Retrosynthetic Analysis

The synthesis is designed via a convergent route. The pyrazole core is constructed from a symmetric perfluoro-diketone, which is itself derived from the condensation of a perfluoro-ester and acetone.

Figure 1: Retrosynthetic pathway showing the disconnection of the target molecule into accessible precursors.

Experimental Protocol

Step 1: Synthesis of 1,3-Bis(perfluorohexyl)propane-1,3-dione

This step involves the double Claisen condensation of acetone with two equivalents of ethyl perfluoroheptanoate.

-

Reaction Type: Claisen Condensation

-

Key Reagents: Ethyl perfluoroheptanoate (

), Acetone, Sodium Methoxide (NaOMe). -

Solvent: Diethyl Ether or THF (Anhydrous).

Procedure:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (

or Ar). -

Base Preparation: Suspend Sodium Methoxide (NaOMe, 2.2 equiv) in anhydrous diethyl ether (150 mL).

-

Addition: Mix Ethyl Perfluoroheptanoate (2.0 equiv) and Acetone (1.0 equiv) in a separate flask. Add this mixture dropwise to the NaOMe suspension over 1 hour at room temperature.

-

Note: The solution may turn yellow/orange as the enolate forms.

-

-

Reaction: Reflux the mixture for 12–16 hours. A precipitate of the sodium salt of the diketone will form.

-

Workup: Cool to room temperature. Acidify carefully with 10%

or -

Purification: Wash the organic layer with water and brine. Dry over

, filter, and concentrate. The crude product (often a waxy solid or oil) can be purified by vacuum distillation or used directly if purity is >90% by NMR.

Data Summary:

| Parameter | Value |

|---|---|

| Reagent A | Ethyl Perfluoroheptanoate (2.0 eq) |

| Reagent B | Acetone (1.0 eq) |

| Base | NaOMe (2.2 eq) |

| Typical Yield | 65–75% |

| Appearance | White to off-white waxy solid |

Step 2: Cyclization to 3,5-Bis(perfluorohexyl)-1H-pyrazole

The 1,3-diketone is cyclized with hydrazine to form the stable pyrazole ring.

-

Reaction Type: Paal-Knorr Pyrazole Synthesis

-

Key Reagents: 1,3-Bis(perfluorohexyl)propane-1,3-dione, Hydrazine Hydrate (

).

Procedure:

-

Dissolution: Dissolve the diketone (1.0 equiv) from Step 1 in Ethanol (5 mL per gram of diketone).

-

Addition: Add Hydrazine Hydrate (1.2 equiv) dropwise at room temperature. The reaction is exothermic; cooling may be required.

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC or

NMR. -

Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove excess hydrazine.

-

Crystallization: The product, 3,5-bis(perfluorohexyl)pyrazole, often precipitates upon cooling or concentration. Recrystallize from hexanes or a hexane/ether mixture.

Mechanism:

The hydrazine nitrogens attack the carbonyl carbons of the diketone, followed by dehydration to aromatize the ring. The strong electron-withdrawing effect of the

Step 3: Acetylation to 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

The final step activates the pyrazole by attaching an acetyl group to the nitrogen.

-

Reaction Type:

-Acetylation -

Key Reagents: 3,5-Bis(perfluorohexyl)pyrazole, Acetic Anhydride (

), Conc. -

Solvent: Neat Acetic Anhydride.

Procedure:

-

Mixing: In a round-bottom flask, combine the pyrazole (1.0 equiv) with excess Acetic Anhydride (5–10 equiv).

-

Catalyst: Add 1–2 drops of concentrated

. -

Heating: Reflux the mixture (approx. 140°C) for 2–3 hours.

-

Workup: Cool the mixture. Pour slowly into ice water to hydrolyze excess acetic anhydride.

-

Extraction: Extract the product with dichloromethane (DCM) or diethyl ether.

-

Purification: Wash the organic layer with saturated

(to remove acetic acid) and brine. Dry over -

Final Polish: The product is typically a low-melting solid or oil. It can be purified by flash chromatography (Silica gel, Hexane/EtOAc) or vacuum distillation.

Critical Quality Attributes (CQA):

-

NMR: Should show clean peaks for the

-

NMR: Distinct singlet for the acetyl

-

Absence of NH: IR should show no broad NH stretch around 3200–3400 cm⁻¹.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

-

Perfluoro Compounds: While generally chemically inert, perfluoroalkyl chains can persist in the environment. All waste streams containing fluorinated byproducts must be segregated and disposed of via high-temperature incineration.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood with double-gloving (nitrile/neoprene).

-

Acetic Anhydride: Lachrymator and corrosive. Causes severe burns.

References

- Fluorous Chemistry Fundamentals: Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry. Wiley-VCH. (General reference for handling fluorous compounds).

- Pyrazole Synthesis (General): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

-

Fluorinated Diketone Synthesis: Pashkevich, K. I., et al. (1981).[4] "Reaction of polyfluoro-beta-diketones with hydrazines." Zhurnal Vsesoyuznogo Khimicheskogo Obshchestva im.[4] D. I. Mendeleeva, 26(1), 105-107.[4] (Describes the foundational chemistry of perfluoro-diketone cyclization).

-

Target Molecule Identification: CAS Registry Number 231953-34-7 (1-Acetyl-3,5-bis(perfluorohexyl)pyrazole).[1][5][6]

-

Fluorous Reagents: Zhang, W. (2009). "Fluorous Mixture Synthesis: A New Method for the Synthesis of Organic Molecules." Chemical Reviews, 109(2), 749–795. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3015458A1 - Process for preparing 3,5-bis(haloalkyl)pyrazole derivatives from a,a-dihaloamines and ketimines - Google Patents [patents.google.com]

- 5. Fluoro 氟化物 - Labnovo category online -LabNovo [labnovo.com]

- 6. Fluoro 氟化物 - Labnovo category online -LabNovo [labnovo.com]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

[1][2]

Executive Summary

This technical guide analyzes 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (CAS: 231953-34-7), a specialized fluorinated heterocycle with significant utility in Fluorous Mixture Synthesis (FMS) and phase-transfer catalysis.[1][2] Unlike standard pyrazoles, this molecule features two "heavy" perfluorohexyl (

This guide details the molecular architecture, synthetic pathways, and phase-separation mechanics of this compound, designed for researchers optimizing high-throughput purification workflows.

Molecular Architectonics & Electronic Landscape

The structure of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole is defined by the competition between the electron-rich pyrazole core and the strongly electron-withdrawing perfluoroalkyl substituents.[1]

Structural Components[2][3][4][5][6][7][8]

-

The Core: A five-membered pyrazole ring containing two adjacent nitrogen atoms (

andngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

The Fluorous Domains: Two perfluorohexyl groups at positions 3 and 5. These

chains are rigid, helical, and create a "Teflon-like" shield around the core, driving the molecule into fluorous solvents (e.g., FC-72, perfluorohexanes).[2]ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

The Acetyl Trigger: An acetyl group attached to

. This moiety breaks thengcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Electronic Effects

The two

-

Basicity Reduction: The lone pair on the pyridine-like nitrogen (

) is less available for protonation compared to non-fluorinated pyrazoles.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Acidity Enhancement (Pre-Acetylation): In the precursor (

-H pyrazole), thengcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Data Summary Table

| Property | Value / Characteristic | Mechanistic Implication |

| Molecular Formula | High Fluorine content (>60% by mass).[2] | |

| Molecular Weight | ~746.19 g/mol | "Heavy" tag suitable for solid-phase-like separation in liquid phase.[1] |

| Fluorine Content | 26 F atoms | Guarantees partition into fluorous phase ( |

| Solubility | Fluorous solvents, THF (moderate) | Insoluble in water and standard organic solvents (MeOH, Hexanes).[2] |

| Regiochemistry | Fixed at N1 | The acetyl group locks the tautomeric equilibrium found in the NH-parent.[1] |

Synthetic Pathway & Regiochemical Control[11]

The synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole presents specific challenges due to the low nucleophilicity of the fluorinated pyrazole intermediate.[1] The protocol below outlines the condensation and subsequent functionalization.

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic workflow from the perfluorinated

Detailed Protocol

Step 1: Cyclocondensation

The starting material,

-

Observation: The reaction is exothermic.

-

Mechanism: Nucleophilic attack of hydrazine on the carbonyl carbons followed by dehydration.

-

Critical Note: The resulting NH-pyrazole is a solid that may precipitate directly.[1]

Step 2: N-Acetylation (The Challenge)

Due to the electron-withdrawing

-

Optimized Conditions: Reflux the NH-pyrazole in Acetic Anhydride with a catalytic amount of DMAP (4-Dimethylaminopyridine) for 4–6 hours.

-

Purification: The product is isolated by removing excess anhydride under vacuum. The high fluorine content allows purification via Fluorous Solid Phase Extraction (F-SPE) if necessary.[1][2]

Fluorous Phase Behavior & Applications[1]

The defining feature of this molecule is its ability to act as a Fluorous Tag . In drug discovery, this property is exploited to separate tagged molecules from non-tagged organic impurities using a simple liquid-liquid extraction or F-SPE.

The "Phase Switch" Mechanism

The two

This behavior allows the molecule to be used as a "homing device." If the acetyl group is used to attach the pyrazole to a substrate (e.g., via a linker), the entire construct can be pulled into the fluorous phase, washing away non-fluorinated reagents.

Separation Logic (DOT Visualization)

Figure 2: Fluorous separation logic utilizing the specific partition coefficient of the bis(perfluorohexyl) moiety.

Stability & Handling (Self-Validating Protocols)

To ensure scientific integrity in experimental design, researchers must account for the hydrolytic stability of the N-acetyl bond.

-

Hydrolysis Risk: The electron-deficient pyrazole ring makes the N-acetyl bond susceptible to nucleophilic attack (hydrolysis) in basic aqueous media.[1]

-

Validation: Monitor stability via TLC or

NMR.[2] The appearance of a new peak in thengcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> spectrum corresponds to the free NH-pyrazole (cleavage of the acetyl group).[2]

-

-

Solubility Check: Before injection into HPLC, dissolve the sample in a mixture of MeOH:THF (1:1).[2] Pure methanol may not fully solubilize the heavy fluorous chains, leading to column blockage.

References

-

National Institutes of Health (NIH) / PubChem. (n.d.).[1][2] 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (Compound Summary). Retrieved from [Link] (Note: Analogous structure used for property validation).[1][2]

-

Oakwood Chemical. (2024).[1][2] 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole - Product Data.[1][2] Retrieved from [Link] (Data extrapolated from bis-CF3 analog).[1][2]

-

Elguero, J., et al. (1999).[2] The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state.[1][6] New Journal of Chemistry.[6] Retrieved from [Link]

-

Silva, V. L. M., et al. (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).[1][2] Retrieved from [Link][1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (C22H6F26N2O) [pubchemlite.lcsb.uni.lu]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Mass Spectrometry Characterization of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

[1]

Executive Summary

This guide details the mass spectrometric (MS) characterization of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (

Successful analysis requires addressing two critical challenges:

-

The Fluorous Effect: The two

chains induce extreme hydrophobicity and lipophobicity, necessitating specific solvent protocols to prevent precipitation or carryover. -

Lability of the N-Acetyl Group: The

-acetyl bond is chemically labile. In-source fragmentation often mimics hydrolysis, leading to misidentification of the parent pyrazole as the primary analyte.

Chemical Profile & Properties

Understanding the physicochemical nature of the analyte is the prerequisite for ionization selection.

| Property | Specification | Implication for Mass Spectrometry |

| Formula | High mass defect due to 26 Fluorine atoms.[1] | |

| Exact Mass | 746.0028 Da | Monoisotopic peak will be dominant; distinct isotopic envelope due to |

| Fluorous Content | ~66% by mass | Poor solubility in MeOH/Water; requires THF, ACN, or fluorinated solvents. |

| Lability | N-N amide bond | High potential for in-source loss of ketene ( |

Experimental Protocol

Sample Preparation (Solvent Engineering)

Standard reversed-phase solvents (MeOH/

-

Primary Solvent: Tetrahydrofuran (THF) (HPLC Grade, inhibitor-free).[1]

-

Diluent: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

-

Avoid: Pure water or high-percentage methanol gradients.

Protocol Step-by-Step:

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of THF . Vortex for 30 seconds.[1]

-

Working Solution: Dilute 10

L of Stock into 990 -

Modifier: Add 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).[1]

Ionization Strategy

Two methods are recommended depending on the analytical goal:

Fragmentation Mechanics & Data Interpretation[1][3]

The fragmentation of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole follows a deterministic logic tree governed by the stability of the pyrazole ring and the fragility of the N-acetyl bond.

Diagnostic Ion Table (ESI/EI Hybrid Prediction)

| m/z (Nominal) | Ion Species | Origin/Mechanism |

| 747 | Protonated Molecular Ion (ESI).[1] | |

| 769 | Sodium Adduct (ESI).[1] | |

| 705 | Diagnostic: Loss of Ketene (42 Da).[1] Regenerates parent pyrazole. | |

| 685 | Loss of HF from the parent pyrazole core.[1] | |

| 169 | Characteristic perfluoroalkyl chain fragment.[1] | |

| 119 | Characteristic perfluoroalkyl chain fragment.[1] | |

| 69 | Terminal trifluoromethyl group (High abundance in EI).[1] | |

| 43 | Acetylium ion (Low abundance, usually lost as neutral ketene).[1] |

Fragmentation Pathway Visualization

The following diagram illustrates the primary decay channels. The loss of ketene is the "gatekeeper" event, followed by the degradation of the fluorous "tails."

Figure 1: Proposed MS/MS fragmentation pathway. The loss of ketene (42 Da) is the most reliable diagnostic transition for N-acetyl pyrazoles.

Analytical Workflow (Decision Engine)

This workflow ensures data integrity by cross-referencing ionization modes.[1]

Figure 2: Analytical decision matrix.[1] Detection in ESI(-) strongly suggests the acetyl group has been lost (hydrolysis), as the intact N-acetyl compound lacks an acidic proton.[1]

References

-

Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. (Foundational text on solubility and behavior of perfluoroalkyl chains).

-

Finar, I. L., & Millard, B. J. (1969).[1] The Mass Spectra of Some Pyrazoles. Journal of the Chemical Society C: Organic. (Establishes the loss of ketene mechanism for N-acetyl pyrazoles).

-

Kanu, A. B., et al. (2016).[1] Ion Mobility-Mass Spectrometry of Fluorous Compounds. Journal of The American Society for Mass Spectrometry. (Discusses ionization suppression/enhancement by fluorous tails).

-

Popova, E. A., et al. (2019).[1] Synthesis and properties of 3,5-bis(perfluoroalkyl)pyrazoles. Russian Chemical Bulletin. (Synthesis and characterization data for the parent class).

Technical Whitepaper: Solubility Profile and Fluorous Biphasic Applications of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

[1]

Executive Summary

This technical guide characterizes the solubility profile of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (CAS: 231953-34-7), a specialized reagent designed for Fluorous Biphase Systems (FBS) .[1]

Unlike standard organic reagents, this molecule is defined by its "heavy" fluorous content—specifically, two perfluorohexyl (

This guide provides researchers with the necessary data to utilize this reagent for fluorous solid-phase extraction (F-SPE) and liquid-liquid extraction (F-LLE) , ensuring high-purity acyl transfer reactions without chromatographic purification.[1]

Molecular Architecture & Solubility Physics[1][2]

To predict and manipulate the solubility of this compound, one must understand the competition between its domains.

-

The Fluorous Domain (Dominant): The two

chains contain 26 fluorine atoms.[1] Fluorocarbons exhibit extremely low polarizability and weak Van der Waals interactions. This makes them "phobic" to both hydrophilic (water) and lipophilic (hydrocarbon) environments.[1] -

The Organic Domain (Recessive): The central pyrazole ring and the acetyl group are polar/lipophilic. However, the sheer mass of the fluorine content (>60% by molecular weight) overwhelms the organic core, driving the molecule into the fluorous phase.

The "Like Dissolves Like" Hierarchy

-

Fluorous Solvents: The weak intermolecular forces of the solvent match the solute. High Solubility.

-

Hybrid Solvents: Solvents like Benzotrifluoride (BTF) contain both organic and fluorous domains, acting as a "bridge."[1] High Solubility.

-

Standard Organics: Stronger London dispersion forces in solvents like Toluene or DCM exclude the fluorous molecules at room temperature. Low Solubility (RT) / High Solubility (Reflux). [1][2]

Solubility Data & Solvent Compatibility

The following data categorizes solvent compatibility based on experimental observation of heavy fluorous tags (

Table 1: Solubility Profile by Solvent Class[1]

| Solvent Class | Representative Solvents | Solubility (RT, 25°C) | Solubility (Reflux >60°C) | Application Context |

| Class I: Perfluorinated | FC-72, FC-77, Perfluorohexane | > 500 mg/mL | Miscible | Primary delivery solvent; F-LLE extraction phase.[1][2] |

| Class II: Hybrid (Bridge) | Benzotrifluoride (BTF), Trifluorotoluene | > 200 mg/mL | Miscible | "Universal" solvent for homogeneous reactions.[1][2] |

| Class III: Non-Polar Organic | Hexane, Toluene, Diethyl Ether | < 5 mg/mL (Partition < 5:[1][2]95) | Moderate to High | Thermomorphic separation; compound precipitates upon cooling.[1][2] |

| Class IV: Polar Aprotic | THF, Dichloromethane (DCM), MeCN | < 10 mg/mL | Moderate | Standard reaction media; reagent often forms a suspension or emulsion.[1][2] |

| Class V: Polar Protic | Methanol, Water, Ethanol | Insoluble | Insoluble | Used as the "wash" phase to remove non-fluorous impurities.[1][2] |

Visualization: The Solubility Spectrum

The following diagram illustrates the phase preference of the reagent, critical for designing extraction protocols.

Figure 1: Phase preference of the reagent.[1][3] Note the thermomorphic link to organic solvents, allowing heat-induced homogeneity.

Experimental Protocols

As a researcher, you must validate the partition coefficient (

Protocol A: Visual Determination of Phase Preference (The Shake Test)

Use this to quickly assess if your solvent system will support a biphasic extraction.[1]

-

Preparation: Dissolve 10 mg of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole in 1 mL of FC-72 (or perfluorohexane).

-

Addition: Add 1 mL of your target organic solvent (e.g., Toluene or THF).[1]

-

Agitation: Vortex for 30 seconds.

-

Observation: Allow to settle for 2 minutes.

Protocol B: Determination of Partition Coefficient ( )

Required for calculating theoretical recovery rates.[1][2]

Principle:

-

Standard: Prepare a 0.1 M solution of the reagent in Benzotrifluoride (BTF). Measure UV absorbance at

(typically ~250-260 nm for pyrazoles).[1] -

Partitioning: In a vial, combine:

-

Equilibrium: Shake vigorously for 5 minutes; centrifuge to separate phases.

-

Quantification: Carefully remove 100 µL from the organic (top) phase.[1] Dilute into BTF and measure UV absorbance.

-

Calculation:

[1][2]-

Target: For effective extraction, you require < 5% in the organic phase (or a partition coefficient

).[1]

-

Application Workflow: Fluorous Acylation

The primary utility of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole is as an acyl transfer reagent .[1] It transfers the acetyl group to a nucleophile (amine/alcohol), leaving behind the fluorous pyrazole byproduct.[1]

The "Heavy Fluorous" Purification Cycle

This workflow utilizes the solubility profile to eliminate chromatography.

Figure 2: Workflow for using the reagent.[4] The "Spent Pyrazole" is captured in the fluorous phase due to the

References

-

Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron.[1]

-

Horváth, I. T., & Rábai, J. (1994).[1] Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science.[1] [1][2]

-

Luo, Z., Zhang, Q., Oderaotoshi, Y., & Curran, D. P. (2001).[1] Fluorous Mixture Synthesis: A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. Science.[1] [1][2]

-

Amfluoro. (n.d.).[1] 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole Product Data (CAS 231953-34-7).[1][6]

-

Sigma-Aldrich. (n.d.).[1][7] Fluorous Solvents and Properties (FC-72 Data Sheet).[1][8]

Sources

- 1. PubChemLite - 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (C22H6F26N2O) [pubchemlite.lcsb.uni.lu]

- 2. books.rsc.org [books.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. amfluoro.com [amfluoro.com]

- 7. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated electronic properties of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from analogous fluorinated and acetylated pyrazole derivatives to build a robust theoretical and methodological framework. The guide delves into the synthesis, structural characterization, and a detailed exploration of the electronic landscape of the title compound, including its frontier molecular orbitals and electrostatic potential. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the design and functionalization of novel fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorinated Pyrazoles

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1] In medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Pyrazole scaffolds are also of significant interest due to their prevalence in a wide range of biologically active compounds.[2][3] The combination of a pyrazole core with highly fluorinated substituents, such as perfluorohexyl chains, is expected to yield molecules with unique electronic characteristics, making them attractive for various applications, including as pharmaceuticals and advanced materials.

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole, with its distinct combination of an electron-withdrawing acetyl group and two lipophilic, electron-withdrawing perfluorohexyl chains, presents a compelling case for study. The strategic placement of these functional groups on the pyrazole ring is anticipated to profoundly influence its electron density distribution, reactivity, and intermolecular interactions.

Synthesis and Structural Characterization

Postulated Synthetic Pathway

A likely synthetic approach would involve the condensation of a β-diketone bearing two perfluorohexyl groups with hydrazine, followed by N-acetylation.

Caption: Postulated two-step synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Methodological Considerations for Synthesis

Step 1: Synthesis of 3,5-bis(perfluorohexyl)pyrazole

-

Reaction Setup: To a solution of the perfluorinated β-diketone in a suitable solvent (e.g., ethanol), an equimolar amount of hydrazine hydrate is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours to ensure complete cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: N-Acetylation

-

Reaction Setup: The synthesized 3,5-bis(perfluorohexyl)pyrazole is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Reagent Addition: Acetic anhydride or acetyl chloride is added dropwise to the solution at 0 °C.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole, can be purified by column chromatography.

Spectroscopic and Structural Characterization

The successful synthesis of the title compound would be confirmed through a suite of spectroscopic and analytical techniques. While specific data is unavailable, the expected characteristic signals are outlined below.

| Technique | Expected Observations |

| ¹H NMR | A singlet in the downfield region corresponding to the C4-H of the pyrazole ring. A singlet in the aliphatic region for the acetyl methyl protons. |

| ¹⁹F NMR | Complex multiplets in the characteristic regions for perfluoroalkyl chains. |

| ¹³C NMR | Signals corresponding to the pyrazole ring carbons, the acetyl carbonyl carbon, the acetyl methyl carbon, and the carbons of the perfluorohexyl chains. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the acetyl group. Characteristic bands for C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₇H₄F₂₆N₂O (746.18 g/mol ).[5] |

Theoretical Investigation of Electronic Properties

Computational chemistry provides a powerful avenue for understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) calculations would be the method of choice for investigating 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability.

Caption: Relationship between HOMO, LUMO, and the energy gap.

For 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole, it is anticipated that:

-

HOMO: The HOMO is likely to be localized primarily on the pyrazole ring, which is the most electron-rich part of the molecule.

-

LUMO: The LUMO is expected to have significant contributions from the acetyl group and the perfluorohexyl chains due to their strong electron-withdrawing nature.

-

HOMO-LUMO Gap: The presence of multiple electron-withdrawing groups is predicted to lower the energies of both the HOMO and LUMO, with a potentially significant effect on the LUMO. This would likely result in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.

Caption: Conceptual diagram of Molecular Electrostatic Potential.

For the title compound, the MEP map is expected to reveal:

-

Negative Potential (Red/Yellow): Regions of negative potential are anticipated around the carbonyl oxygen of the acetyl group and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for electrophilic attack.

-

Positive Potential (Blue): The hydrogen atom on the pyrazole ring and the regions surrounding the perfluorohexyl chains are expected to exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.

Experimental Protocols for Electronic Property Characterization

To experimentally validate the theoretical predictions, a series of well-established analytical techniques should be employed.

UV-Visible Spectroscopy

-

Objective: To determine the electronic absorption properties and estimate the experimental HOMO-LUMO gap.

-

Methodology:

-

Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., acetonitrile or hexane).

-

Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

The wavelength of maximum absorption (λ_max) corresponds to electronic transitions, often from the HOMO to the LUMO. The onset of the absorption edge can be used to estimate the optical band gap.

-

Cyclic Voltammetry

-

Objective: To determine the electrochemical HOMO and LUMO energy levels.

-

Methodology:

-

Dissolve the compound in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a three-electrode system (working, reference, and counter electrodes) to perform cyclic voltammetry.

-

The oxidation potential can be correlated to the HOMO energy level, and the reduction potential can be related to the LUMO energy level.

-

Conclusion and Future Outlook

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole represents a fascinating molecular scaffold with significant potential in medicinal chemistry and materials science. The presence of strong electron-withdrawing groups is predicted to impart high chemical stability and a unique electronic profile. While this guide provides a comprehensive theoretical framework, experimental validation is crucial. Future research should focus on the successful synthesis and thorough characterization of this compound to fully elucidate its electronic properties and unlock its potential applications.

References

- Saeed, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.

- Srinivasa, M. G., et al. (2023). Synthesis and antimicrobial activities of some novel bis-pyrazole derivatives containing a hydrophosphoryl unit. European Journal of Chemistry, 14(3), 264-272.

- Karabacak, M., et al. (2014). Synthesis, spectroscopic characterization and quantum chemical computational studies on 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole. Journal of Molecular Structure, 1075, 478-487.

- Singh, P. P., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5174.

- El-Gendy, M. A., et al. (2010). Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. European Journal of Medicinal Chemistry, 45(8), 3386-3393.

- Al-Masoudi, N. A., et al. (2019). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Journal of Basrah Researches (Sciences), 45(1), 1-10.

- Al-Hilfi, J. A., et al. (2020). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. International Journal of Pharmaceutical Research, 12(1).

- Li, Y., et al. (2009). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Journal of Molecular Structure, 927(1-3), 113-119.

- Li, Y., et al. (2009). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 14(6), 2059-2071.

- Al-Hilfi, J. A., et al. (2020). 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm.

- El-Faham, A., et al. (2018). ylmethyl)benzene (PPB)

- Ciriano, M. A., et al. (1999). Synthesis and characterisation of bis- and tris-(pyrazol-1-yl)borate acetyl complexes of FeII and RuII and isolation of an intermediate of B–N bond hydrolysis. Journal of the Chemical Society, Dalton Transactions, (2), 259-264.

- Abdel-Aal, E. H., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14728.

- El-Sayed, M. A. F., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-17.

Sources

- 1. Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. amfluoro.com [amfluoro.com]

- 5. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Use of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole in catalysis

Application Note: High-Throughput Catalytic Acylation using 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

Executive Summary

This guide details the application of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (CAS: 231953-34-7) as a highly efficient acetyl transfer reagent in catalytic organic synthesis.[1] Unlike traditional acylating agents (e.g., acetic anhydride, acetyl chloride), this reagent incorporates two perfluorohexyl (

This protocol focuses on the DMAP-catalyzed acylation of amines and alcohols, a transformation where the synergy between the nucleophilic catalyst (DMAP) and the fluorous reagent eliminates the bottleneck of post-reaction purification.[1]

Technical Background & Mechanism

The Reagent Profile

-

Compound: 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole[1][2][3][4][5][6][7]

-

Role: Electrophilic Acetyl Donor

-

Fluorous Content: ~68% fluorine by weight[1]

-

Solubility: Soluble in THF, Et₂O, CH₂Cl₂; highly soluble in perfluorinated solvents (e.g., FC-72, FC-770).[1]

Mechanistic Pathway

The reaction proceeds via a nucleophilic catalysis cycle.[1] The 4-dimethylaminopyridine (DMAP) catalyst attacks the carbonyl of the reagent, expelling the electron-deficient 3,5-bis(perfluorohexyl)pyrazole anion.[1] This generates a highly reactive N-acetylpyridinium intermediate, which transfers the acetyl group to the substrate (alcohol or amine).[1]

The thermodynamic driving force is the formation of the stable pyrazole byproduct.[1] Crucially, this byproduct retains the heavy fluorous tags, rendering it selectively soluble in fluorous solvents or adsorbable on fluorous silica.[1]

Caption: Catalytic cycle showing DMAP activation of the fluorous reagent and subsequent release of the fluorous-tagged pyrazole byproduct.

Experimental Protocol: Catalytic Acylation

Materials Required

-

Reagent: 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (1.1 equiv)[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (2–5 mol%)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

-

Base (Optional): Triethylamine (

) (1.1 equiv, if neutralizing acid sensitive substrates)[1] -

Purification: Fluorous Silica Gel (for F-SPE) or Fluorous Solvent (FC-72)[1]

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a flame-dried round-bottom flask, dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL).

-

Add DMAP (0.02–0.05 mmol, 2–5 mol%).[1]

-

Add 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (1.1 mmol, 820 mg).

-

Stir at room temperature (20–25 °C) under an inert atmosphere (

or Ar).

Step 2: Monitoring

-

Monitor reaction progress by TLC.[1]

-

Tip: The fluorous reagent and byproduct have distinct

values and stain poorly with some dips but are UV active.[1]

-

-

Reaction is typically complete within 1–4 hours, depending on steric hindrance of the substrate.[1]

Step 3: Workup (Choose Method A or B)

-

Method A: Fluorous Liquid-Liquid Extraction (LLE) [1]

-

Method B: Fluorous Solid-Phase Extraction (F-SPE) – Recommended for High Purity [1]

-

Load the crude reaction mixture directly onto a pre-conditioned Fluorous Silica cartridge.

-

Elution 1 (Fluorophobic): Elute with 80:20 MeOH:H₂O.

-

Result: The acetylated product and DMAP elute here.[1]

-

-

Elution 2 (Fluorophilic): Elute with 100% MeOH or THF.

-

Result: The bis(perfluorohexyl)pyrazole byproduct elutes here (and can be recovered/recycled).[1]

-

-

Evaporate the first fraction to obtain the pure product.[1]

-

Data & Performance Metrics

The following table summarizes the efficiency of this protocol compared to standard acetylation (Acetic Anhydride/Pyridine).

| Feature | Standard Protocol ( | Fluorous Protocol (This Guide) |

| Reagent Stoichiometry | Often large excess | 1.1 equivalents |

| Catalyst Loading | Pyridine (solvent) or DMAP | DMAP (2–5 mol%) |

| Workup | Acid wash (HCl), extraction, drying | F-SPE or Liquid-Liquid Extraction |

| Purification | Silica Gel Chromatography | Phase Separation (Filtration) |

| Product Purity | >95% (after column) | >98% (after extraction) |

| Time to Pure Product | 4–6 hours | 2–3 hours |

| Atom Economy | Poor (excess reagent waste) | Good (Reagent byproduct recyclable) |

Troubleshooting & Optimization

-

Slow Reaction: If the substrate is a hindered secondary alcohol, increase DMAP loading to 10 mol% or heat to reflux (40 °C).[1]

-

Emulsions in LLE: If phases do not separate cleanly in Method A, add a small amount of brine.[1] Alternatively, switch to Method B (F-SPE) which avoids emulsion issues entirely.[1]

-

Reagent Recovery: The recovered 3,5-bis(perfluorohexyl)pyrazole can be re-acetylated using acetyl chloride and base to regenerate the starting reagent, making the process sustainable.[1]

References

-

Fluorous Chemistry Overview: Gladysz, J. A., & Curran, D. P. (2002).[1] Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Synthesis Technology. Tetrahedron, 58(20), 3823–3825.[1] Link

-

Fluorous Reagents in Synthesis: Zhang, W. (2009).[1] Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews, 109(2), 749–795.[1] Link

-

Acylation with Pyrazoles: Kashima, C., et al. (1996).[1] Acylation of Alcohols and Amines with 1-Acylpyrazoles. Journal of Heterocyclic Chemistry, 33(1), 145–147.[1] Link[1]

-

Fluorous Mixture Synthesis: Curran, D. P. (2001).[1] Fluorous Mixture Synthesis: A New Method for the Synthesis of Organic Libraries. Science, 291(5509), 1766-1769.[1] Link[1]

Sources

- 1. PubChemLite - 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (C22H6F26N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1-Acetyl-3(5)-perfluorohexyl-5(3)-phenyl-1H-pyrazole [synhet.com]

- 3. 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole - GenPrice UK [genprice.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-ACETYL-3,5-BIS(PERFLUOROHEXYL)PYRAZOLE 97% CAS#: [m.chemicalbook.com]

- 6. 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole, CasNo.1120258-83-4 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 7. amfluoro.com [amfluoro.com]

- 8. lookchem.com [lookchem.com]

Application Note: 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole in Metal Coordination & Fluorous Chemistry

Executive Summary

This guide details the technical application of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (CAS: 231953-34-7) as a specialized pro-ligand for the synthesis of highly fluorophilic metal complexes. While N-acetyl pyrazoles are often viewed merely as synthesis intermediates, this molecule’s unique architecture—featuring two massive perfluorohexyl (

Key Technical Insight: Researchers must recognize that 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole functions primarily as a Pro-Ligand . The N-acetyl group acts as a stabilizing "mask" that improves shelf-life and handling. Under coordination conditions, this group is displaced to generate the active 3,5-bis(perfluorohexyl)pyrazolate anion , a species with exceptional Lewis basicity and fluorous solubility.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The extreme fluorination of the 3,5-positions dictates the molecule's solubility profile. Unlike standard organic ligands, this molecule exhibits "fluorous-exclusive" solubility, making it immiscible with standard organic solvents (e.g., toluene, THF) at room temperature, but highly soluble in perfluorinated solvents.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole |

| CAS Number | 231953-34-7 |

| Formula | |

| Molecular Weight | 746.19 g/mol |

| Fluorous Content | ~66% (by mass) |

| Solubility (25°C) | High: Perfluorohexane, FC-72, |

| Ligand Type | Pro-Ligand (Precursor to Pyrazolate Anion) |

| Coordination Mode | Monodentate (N-donor) or Bridging (Exo-bidentate) post-activation |

Mechanism of Action: The "Activation" Pathway

To utilize this molecule effectively, one must understand the Deacetylation-Coordination Sequence . Direct coordination of the N-acetyl form is sterically disfavored due to the bulk of the

Workflow Logic

-

Masking: The acetyl group prevents hydrogen bonding, keeping the material monomeric and volatile.

-

Activation: In the presence of a metal salt and a mild base (or nucleophilic solvent), the acetyl group is cleaved.

-

Coordination: The resulting pyrazolate anion coordinates to the metal center, transferring the fluorous tags to the complex.

Visualization: Ligand Activation & Coordination Pathway

Figure 1: The sequential activation pathway transforming the acetylated precursor into the active metal-binding species.

Protocol A: Synthesis of Fluorous-Tagged Metal Complexes

This protocol describes the synthesis of a generic divalent metal complex

Reagents:

-

1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (1.0 eq)

-

Metal Acetate hydrate

(0.5 eq) -

Solvent: 1:1 mixture of Methanol (activator) and BTF (Benzotrifluoride - co-solvent).

Step-by-Step Methodology:

-

Dissolution (The Co-Solvent Trick):

-

Dissolve 1.0 mmol of the 1-Acetyl ligand in 10 mL of BTF. The solution should be clear.

-

Note: Pure methanol will not dissolve the highly fluorous ligand. BTF acts as a "hybrid" solvent bridging organic and fluorous phases.

-

-

Metal Addition & Activation:

-

Dissolve 0.5 mmol of Metal Acetate in 5 mL of Methanol.

-

Add the metal solution dropwise to the ligand solution.

-

Observation: The mixture may turn cloudy initially.

-

-

Reflux & Deacetylation:

-

Heat the mixture to 60°C for 4 hours.

-

Mechanism:[1] The acetate anion from the metal salt acts as a base, assisting the hydrolysis of the N-acetyl group. The resulting acetic acid/methyl acetate byproduct is volatile.

-

Color Change: A distinct color change (e.g., Blue

Purple for Co) indicates the formation of the pyrazolate complex.

-

-

Purification (Fluorous Extraction):

-

Evaporate the organic solvents (MeOH/BTF) to dryness.

-

Critical Step: Redissolve the residue in Perfluorohexane (FC-72) .

-

Filter the solution. Unreacted metal salts (non-fluorous) will remain solid; the fluorous complex will dissolve.

-

Evaporate the FC-72 to yield the pure fluorous-tagged complex.

-

Protocol B: Fluorous Biphasic Catalysis (FBC) Application

The primary utility of complexes derived from this ligand is in Catalyst Recycling . The long perfluorohexyl chains ensure the catalyst resides in the fluorous phase, while reagents remain in the organic phase.

System:

-

Phase A (Organic): Toluene containing reactants (e.g., Aryl halide + Boronic acid).

-

Phase B (Fluorous): Perfluoromethylcyclohexane containing the Pd-bis(perfluorohexyl)pyrazole catalyst.

Operational Workflow:

-

Reaction (Homogeneous at High T):

-

Heat the biphasic mixture to >80°C. At this temperature, the fluorous and organic phases often become miscible (forming a single phase), allowing rapid reaction kinetics.

-

-

Separation (Heterogeneous at Low T):

-

Recycling:

-

Syphon off the top organic layer for product isolation.

-

Add fresh organic reactants directly to the bottom fluorous layer for the next cycle.

-

Visualization: Fluorous Biphasic Workflow

Figure 2: Thermomorphic behavior allowing catalyst recycling via temperature-controlled phase separation.

References

-

Compound Data: "1-Acetyl-3,5-bis(perfluorohexyl)pyrazole (CAS 231953-34-7)."[6][7][8][9] Kemcal Chemical Database.

- Fluorous Ligand Principles: Horváth, I. T., & Rábai, J. (1994). "Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins." Science, 266(5182), 72-75.

- Pyrazole Coordination: Mukherjee, R. (2000). "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 203(1), 151-218.

-

Analogous Synthesis: "Synthesis and characterization of coordination compounds... based on 5-methyl-3-(trifluoromethyl)-1H-pyrazole." ChemRxiv. (Mechanistic analog for activation).

-

Commercial Availability: "1-Acetyl-3,5-bis(perfluorohexyl)pyrazole Product Page." Indofine Chemical Company.[6]

Sources

- 1. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Acetyl-3,5-bis(trifluoromethyl)pyrazole [oakwoodchemical.com]

- 3. Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indofinechemical.com [indofinechemical.com]

- 7. sostie.com [sostie.com]

- 8. kemcal.com [kemcal.com]

- 9. 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole - CAS:231953-34-7 - 北京欣恒研科技有限公司 [konoscience.com]

Application Notes and Protocols: The Strategic Incorporation of Fluorinated Pyrazoles in Modern Medicinal Chemistry

Introduction: The Ascendancy of Fluorine in Pyrazole-Based Drug Design

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, and nowhere is this more evident than in the realm of pyrazole-containing pharmaceuticals.[1][2][3] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged structures in drug discovery due to their versatile synthetic accessibility and diverse biological activities.[3][4][5] When combined with the unique properties of fluorine—the most electronegative element—the resulting fluorinated pyrazoles exhibit enhanced pharmacological profiles, making them invaluable assets in the development of novel therapeutics.[6][7][8]

The popularity of fluorinated pyrazoles in medicinal chemistry has grown exponentially since the early 1990s, with over half of all research on the topic published in the last five years alone.[1][2] This surge in interest is attributable to the profound effects that fluorine substitution can have on a molecule's physicochemical and biological properties. These effects include:

-

Modulation of Lipophilicity: Fluorine's high electronegativity can significantly alter the electronic properties of a molecule, thereby influencing its lipophilicity.[9][10] This, in turn, can enhance membrane permeability and improve oral bioavailability.[6][7]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5][8] This increased metabolic stability often leads to a longer half-life and improved pharmacokinetic profiles.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and electrostatic interactions, leading to increased binding affinity and potency.[9][10]

-

Alteration of pKa: The introduction of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving its target engagement.[5][9]

-

Bioisosteric Replacement: Fluorine and fluorinated groups can serve as effective bioisosteres for other atoms and functional groups, such as hydrogen, hydroxyl groups, and amides.[9][11][12] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.

A prime example of a successful fluorinated pyrazole drug is Celecoxib , a selective COX-2 inhibitor used to treat inflammation and pain.[13][14] The trifluoromethyl group on the pyrazole ring is critical for its activity and selectivity.[15]

This document will provide a detailed overview of the application of fluorinated pyrazoles in medicinal chemistry, including synthetic strategies, key biological activities, and protocols for their preparation and evaluation.

The Strategic Advantage of Fluorination: A Mechanistic Perspective

The decision to incorporate fluorine into a pyrazole scaffold is a strategic one, driven by a deep understanding of its potential to favorably alter a molecule's disposition in a biological system. The following diagram illustrates the key physicochemical and pharmacokinetic parameters influenced by fluorination.

Caption: Key physicochemical and pharmacokinetic parameters influenced by pyrazole fluorination.

Synthetic Strategies for Accessing Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: direct fluorination of a pre-formed pyrazole ring and the construction of the pyrazole ring from fluorinated precursors. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Direct Fluorination of Pyrazoles

Direct fluorination of the pyrazole ring presents a significant challenge due to the high reactivity of the heterocycle towards electrophiles and the strong oxidizing nature of many electrophilic fluorinating agents.[15] This can often lead to a mixture of products and low yields.[15] However, recent advances in fluorination chemistry have led to the development of milder and more selective reagents.

Protocol 1: Electrophilic Fluorination of an Aminopyrazole Derivative (Conceptual)

This protocol is a conceptual representation based on the challenges described in the literature. Specific conditions would need to be optimized for a given substrate.

-

Substrate Preparation: Dissolve the aminopyrazole starting material (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to control reactivity. Slowly add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.1 equivalents), in the same solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated pyrazole.

Construction of the Pyrazole Ring from Fluorinated Precursors

A more common and often more efficient approach is to construct the pyrazole ring using building blocks that already contain the desired fluorine atoms or fluorinated groups. This strategy offers greater control over regioselectivity.

Protocol 2: Synthesis of a 4-Fluoropyrazole via Cyclization

This protocol is adapted from a described synthesis of 4-fluoropyrazoles.[15]

-

Reaction Setup: In a round-bottom flask, dissolve the α-cyano-α,α-difluoroketone (1 equivalent) in isopropanol.

-

Hydrazine Addition: Add hydrazine hydrate (2 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring.

-

Monitoring: Follow the disappearance of the starting material and the formation of the product using TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the residue by column chromatography on silica gel to yield the 4-fluoropyrazole.

Caption: General workflow for constructing fluorinated pyrazoles from fluorinated precursors.

Applications of Fluorinated Pyrazoles in Medicinal Chemistry: Case Studies

The versatility of fluorinated pyrazoles is demonstrated by their application across a wide range of therapeutic areas.

Anti-inflammatory Agents: The Celecoxib Story

As previously mentioned, Celecoxib is a landmark example of a fluorinated pyrazole drug. Its trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme.[15] The development of Celecoxib spurred further research into fluorinated 1,5-diarylpyrazoles as anti-inflammatory agents.[13][16]

| Compound | Target | Key Fluorine Contribution |

| Celecoxib | COX-2 | The trifluoromethyl group enhances selectivity and potency.[14][15] |

| Celecoxib Derivatives | COX-1/COX-2 | Modifications to the fluorinated pyrazole core have been explored to improve activity and reduce side effects.[13][16][17][18] |

Antifungal and Antibacterial Agents

Fluoro-substituted phenylpyrazoles have demonstrated a broad spectrum of activity against various pathogens.[4] The introduction of fluorine can enhance the antifungal and antibacterial properties of pyrazole derivatives.[4][19]

| Compound Class | Target Organisms | Effect of Fluorination |

| Fluorinated 4,5-dihydro-1H-pyrazoles | Phytopathogenic fungi (e.g., Sclerotinia sclerotiorum, Fusarium oxysporum) | The presence and position of fluorine on the phenyl ring modulate the antifungal activity.[4] |

| Difluoromethyl-substituted pyrazoles (e.g., Bixafen) | Fungi | These compounds often act as succinate dehydrogenase inhibitors.[4] |

Central Nervous System (CNS) Disorders

Fluorinated pyrazoles have also been investigated as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of CNS disorders.[20]

Conclusion and Future Perspectives

The application of fluorinated pyrazoles in medicinal chemistry is a rapidly evolving field with immense potential.[1][2][3] The strategic incorporation of fluorine allows for the fine-tuning of molecular properties, leading to drugs with improved efficacy, safety, and pharmacokinetic profiles.[6][7][8] As our understanding of the intricate interplay between fluorine and biological systems deepens, and as new synthetic methodologies for the selective introduction of fluorine become available, we can expect to see an even greater number of innovative fluorinated pyrazole-based therapeutics entering the clinical pipeline.

References

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

-

Bumgardner, C. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed, 121(3), 1670–1715. [Link]

-

Gierse, J. K., et al. (2005). New celecoxib derivatives as anti-inflammatory agents. PubMed. [Link]

-

Bégué, J.-P., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4544–4547. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2011). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

-

Ibi, A., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. [Link]

-

Fustero, S., et al. (2021). Selective Incorporation of Fluorine in Pyrazoles. Request PDF. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Request PDF. [Link]

-

El-Gendy, M. A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

-

Shevoldina, A. G., et al. (2022). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Request PDF. [Link]

-

Gierse, J. K., et al. (2005). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 48(12), 3995–4005. [Link]

-

Taha, M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. [Link]

-

Meanwell, N. A. (2022). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. [Link]

-

Singh, R. P., et al. (2023). Synthesis of the celecoxib-based derivatives (34a–m). ResearchGate. [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

Kniess, T. (2020). Structures of celecoxib (A) and rofecoxib (B). ResearchGate. [Link]

-

Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965–1970. [Link]

-

Anonymous. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Discovery and Development. [Link]

-

Gouverneur, V., & Müller, K. (2014). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Singh, R. P., et al. (2023). Fluorinated pyrazoles containing marketed drug molecules. ResearchGate. [Link]

-

Cele, Z. E., et al. (2023). Mechanism for the formation of fluorinated pyrazoles and their regioisomers. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. tandfonline.com [tandfonline.com]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole in Agrochemical Research

Introduction: The Significance of Perfluoroalkylated Pyrazoles in Modern Agrochemicals

The pyrazole heterocyclic moiety is a cornerstone in the development of modern insecticides, forming the foundational structure of numerous commercially successful products.[1] Prominent examples include insecticides that target the insect's nervous system, leading to effective pest control.[1][2] The introduction of perfluoroalkyl groups into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, properties highly desirable in the design of new agrochemicals. 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole is a compound of interest that combines the proven insecticidal scaffold of the pyrazole ring with the unique properties imparted by perfluorohexyl substituents. This guide provides a comprehensive overview of the potential applications and detailed experimental protocols for researchers and drug development professionals working on the discovery of novel crop protection agents.

Section 1: Postulated Mechanism of Action - Targeting the Insect Nervous System

Based on the well-established mode of action of analogous pyrazole-based insecticides like fipronil, it is hypothesized that 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole acts as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in insects.[2][3][4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system (CNS). When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal firing.

By blocking this channel, 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole is presumed to prevent the influx of chloride ions, thereby antagonizing the "calming" effect of GABA.[5] This leads to hyperexcitation of the insect's CNS, resulting in convulsions, paralysis, and eventual death.[4] The selectivity of such compounds for insect GABA receptors over mammalian receptors is a key factor in their utility as insecticides.

Caption: Postulated mechanism of action of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Section 2: Synthesis and Characterization

Protocol 2.1: Proposed Synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole

This protocol is based on the cyclization of a 1,3-diketone with a hydrazine source, followed by N-acetylation.

Step 1: Synthesis of the 1,3-Diketone Intermediate

A suitable starting material would be a 1,3-diketone with two perfluorohexyl chains. This intermediate can be synthesized via a Claisen condensation reaction.

Step 2: Pyrazole Ring Formation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-diketone intermediate in a suitable solvent such as ethanol or acetic acid.

-

Add a slight molar excess of hydrazine hydrate.

-

Reflux the reaction mixture for 4-6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This product is the 3,5-bis(perfluorohexyl)pyrazole.

Step 3: N-Acetylation

-

Dissolve the dried 3,5-bis(perfluorohexyl)pyrazole in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add an equimolar amount of a base, for example, triethylamine, to act as an acid scavenger.

-

Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Caption: Proposed workflow for the synthesis of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

Section 3: In Vitro Biological Evaluation

To confirm the hypothesized mechanism of action and to quantify the interaction of the compound with its putative target, in vitro assays are essential.

Protocol 3.1: GABA Receptor Binding Assay

This protocol is designed to assess the ability of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole to displace a radiolabeled ligand that binds to the GABA receptor in insect neuronal membranes.

Materials:

-

Insect neuronal membrane preparation (e.g., from housefly heads or cockroach brains).

-

Radiolabeled ligand (e.g., [³H]-EBOB or a similar non-competitive antagonist).

-

Test compound: 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole.

-

Assay buffer.

-

Scintillation fluid and vials.

-

Microplate reader or scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the insect neuronal membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

-

Include control wells containing only the membrane and radioligand (total binding) and wells with an excess of a known unlabeled antagonist to determine non-specific binding.

-

Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Protocol 3.2: Yellow Fluorescent Protein (YFP)-Based Chloride Channel Assay

This is a cell-based functional assay to measure the modulation of the GABA-gated chloride channel.[8]

Principle:

Cells are co-transfected to express both the insect GABA receptor and a halide-sensitive YFP. The influx of iodide ions (a halide that can pass through the chloride channel) quenches the YFP fluorescence. An antagonist like 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole will prevent the GABA-induced opening of the channel, thus preventing the influx of iodide and the quenching of YFP fluorescence.

Procedure:

-

Culture a suitable host cell line (e.g., CHO-K1) and transfect with plasmids encoding the insect GABA receptor subunits and the halide-sensitive YFP.[8]

-

Plate the transfected cells in a microplate.

-

Prepare a buffer containing GABA and another buffer containing iodide.

-

Add varying concentrations of 1-Acetyl-3,5-bis(perfluorohexyl)pyrazole to the wells and incubate.

-

Simultaneously add the GABA-containing buffer and the iodide-containing buffer to the wells using a fluorescence plate reader with automated injection.

-

Measure the change in YFP fluorescence over time.

-